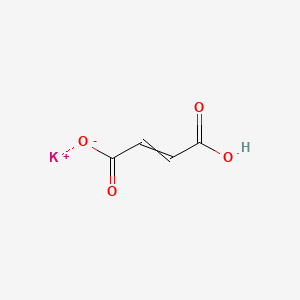

Potassium 3-carboxyprop-2-enoate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;4-hydroxy-4-oxobut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.K/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMDWIOUHQWKHV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3KO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724966 | |

| Record name | Potassium 3-carboxyprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20272-14-4 | |

| Record name | Potassium 3-carboxyprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways

Industrial-Scale Synthetic Approaches

The primary industrial precursor to maleic acid and its salts is maleic anhydride (B1165640). wikipedia.org The modern, predominant method for synthesizing maleic anhydride involves the vapor-phase oxidation of n-butane. wikipedia.orgresearchgate.net This process has largely replaced the older method of oxidizing benzene. researchgate.net

The reaction is performed at elevated temperatures, typically between 350°C and 500°C, using a specialized heterogeneous catalyst. google.comgoogle.com The most effective and commonly used catalysts are based on vanadium and phosphorus oxides, often referred to as VPO catalysts. researchgate.netgoogle.com The process is highly exothermic and requires careful management of reaction heat, often carried out in tube bundle or fluidized bed reactors. google.com There is also emerging research into greener pathways, such as the catalytic aerobic oxidation of renewable furfural (B47365) to produce maleic anhydride. rsc.org

| Parameter | Typical Value / Condition | Source(s) |

| Feedstock | n-Butane | wikipedia.orgresearchgate.net |

| Catalyst | Vanadium-Phosphorus-Oxide (VPO) | researchgate.netgoogle.com |

| Temperature | 350 - 500 °C | google.comgoogle.com |

| Phase | Gas Phase | google.com |

| Pressure | 0.4 to 2 MPa | google.com |

| Product | Maleic Anhydride | jscholarpublishers.com |

This interactive table summarizes the typical conditions for the industrial production of maleic anhydride, the key precursor to potassium maleate (B1232345).

Once maleic anhydride is produced, it is converted to maleic acid through hydrolysis. wikipedia.org The subsequent formation of potassium maleate is achieved through a neutralization reaction with a potassium base, such as potassium hydroxide (B78521). jscholarpublishers.com

The mechanism is a straightforward acid-base reaction where the maleic acid (H₂C₄H₂O₄) reacts with potassium hydroxide (KOH). The reaction must be carefully controlled, as the interaction between maleic anhydride and a strong base like potassium hydroxide can be a violent exothermic decomposition. jscholarpublishers.com In a controlled industrial setting, maleic acid is reacted with an appropriate amount of the hydroxide in an aqueous solution to form the dipotassium (B57713) salt. google.com

Laboratory Synthesis Techniques

In a laboratory setting, the synthesis of potassium maleate allows for more precise control over reaction conditions, focusing on purity and specific crystallographic forms.

The most direct and common laboratory method for preparing potassium maleate is the neutralization of maleic acid with a potassium base. youtube.com This procedure involves dissolving maleic acid in a suitable solvent, typically water, and adding a stoichiometric amount of a base like potassium hydroxide or potassium carbonate. youtube.comgoogle.com

The reaction between the weak acidic acid and the strong base, potassium hydroxide, proceeds to completion, forming potassium acetate (B1210297) and water, a principle directly applicable to the reaction between maleic acid and KOH. youtube.com The endpoint of the neutralization can be monitored using a pH meter to ensure the formation of the desired salt, whether it be the monopotassium or dipotassium salt. google.com

| Reactant 1 | Reactant 2 | Solvent | Product | Source(s) |

| Maleic Acid | Potassium Hydroxide | Water | Potassium Maleate + Water | jscholarpublishers.comyoutube.com |

| Maleic Acid | Potassium Carbonate | Water | Potassium Maleate + Water + Carbon Dioxide | google.com |

This interactive table outlines the reactants for the direct acid-base neutralization synthesis of potassium maleate.

Following the neutralization reaction, obtaining pure, solid potassium maleate is achieved through controlled crystallization. This technique is critical for producing a stable, non-hygroscopic crystalline product. The process generally involves manipulating temperature and pH to control solubility and crystal growth. google.com

A well-documented method for a similar compound, monopotassium L-malate, provides a framework for this process. An aqueous solution of the acid and potassium ion is prepared, potentially concentrated by heating, and then cooled to initiate crystallization. google.com The pH of the mixture is a crucial variable; for instance, allowing the mixture to equilibrate within a specific pH range (e.g., 5.3 to 6.8 for monopotassium L-malate) is essential for isolating the desired salt form. google.com The rate of cooling and agitation can also influence crystal size and purity. researchgate.net The final crystalline product is then collected by filtration. google.com

| Parameter | Description | Example Condition | Source(s) |

| pH Control | Adjusting and maintaining pH to favor the desired salt's crystallization. | Maintain pH between 5.3 - 6.8 | google.com |

| Temperature | Cooling the solution to decrease solubility and induce crystallization. | Cool from 80°C to 10-20°C | google.com |

| Equilibration Time | Stirring the mixture for several hours to allow for complete crystallization. | 2 to 4 hours | google.com |

| Solvent | Typically an aqueous solution. | Water | google.com |

This interactive table details key parameters for the controlled crystallization of potassium salts of dicarboxylic acids.

Potassium maleate is most conveniently synthesized by derivatizing maleic anhydride. wikipedia.org Maleic anhydride is the acid anhydride of maleic acid and reacts readily with water in a hydrolysis reaction to yield maleic acid, which can then be neutralized as described above. jscholarpublishers.comnih.gov This two-step, one-pot synthesis from the anhydride is a highly efficient derivatization strategy.

Furthermore, chemical derivatization principles allow for synthesis from other related compounds. For example, the synthesis of potassium acetylenedicarboxylate (B1228247) can be achieved by reacting α,β-dibromosuccinic acid with potassium hydroxide in methanol, where the reaction involves both dehydrobromination and neutralization. orgsyn.org This illustrates a broader strategy where a related, functionalized dicarboxylic acid can serve as a starting point for producing the desired potassium salt.

Green Chemistry Principles in Synthesis

The modern chemical industry is increasingly adopting green chemistry principles to minimize environmental impact and improve process efficiency. The synthesis of Potassium 3-carboxyprop-2-enoate provides a relevant case study for the application of these principles, from the initial feedstock to the final product.

Atom economy is a core metric in green chemistry that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The synthesis of this compound can be analyzed in two main stages: the production of maleic anhydride and its subsequent conversion.

The traditional and most common industrial method for producing maleic anhydride is the vapor-phase oxidation of hydrocarbons like n-butane or benzene. nih.gov The reaction for n-butane oxidation is:

C₄H₁₀ + 3.5O₂ → C₄H₂O₃ + 4H₂O nih.gov

In contrast, the subsequent steps to produce the final salt are highly atom-economical. The hydrolysis of maleic anhydride to maleic acid is an addition reaction that incorporates all atoms from the reactants:

C₄H₂O₃ + H₂O → C₄H₄O₄ nih.gov

This reaction has a theoretical atom economy of 100%. Similarly, the final neutralization with potassium hydroxide to form monopotassium maleate is also efficient, with water being the only byproduct:

C₄H₄O₄ + KOH → C₄H₃KO₄ + H₂O

Table 1: Comparison of Atom Economy in Maleic Anhydride Precursor Synthesis

| Feedstock | Primary Reaction | Desired Product | Key Byproducts | Atom Economy Issues |

|---|---|---|---|---|

| n-Butane | C₄H₁₀ + 3.5O₂ → C₄H₂O₃ + 4H₂O | Maleic Anhydride | CO, CO₂ | Incomplete conversion and side reactions reduce atom economy. ihsmarkit.comiff.edu.br |

Solvent use is a major concern in green chemistry, as solvents often contribute the largest proportion of waste in a chemical process. acs.org In the synthesis of this compound, solvent selection is critical during the purification of maleic anhydride and the final neutralization step.

Historically, organic solvents were used to absorb the maleic anhydride from the reactor gas stream, which was then separated via distillation. nih.gov Modern processes often use water as an absorbent, which reacts with the anhydride to form maleic acid directly in an aqueous solution. ihsmarkit.comwvu.edu Water is considered the greenest solvent due to its non-toxicity, availability, and minimal environmental impact. wikipedia.orgmrforum.com

For the final neutralization step to produce the potassium salt, water is the ideal solvent. While other protic solvents like alcohols could be used, they may introduce side reactions, such as esterification, which would form unwanted byproducts and complicate purification. The use of water avoids these issues and aligns with green chemistry's goal of using safer solvents.

Minimization strategies focus on reducing the total volume of solvent used. This can be achieved by operating with higher concentrations, although this must be balanced with solubility and reaction kinetics. The ideal green process aims for a solvent-free reaction, but this is often not feasible for bulk chemical production. nih.gov

Table 2: Solvent Selection in the Synthesis Pathway

| Process Step | Conventional Solvent | Greener Alternative | Green Chemistry Rationale |

|---|---|---|---|

| Maleic Anhydride Recovery | Organic Solvents (e.g., p-Xylene) ihsmarkit.com | Water ihsmarkit.comwvu.edu | Eliminates volatile organic compounds (VOCs), reduces toxicity, and simplifies the process. |

The long-term sustainability of a chemical process depends heavily on the source of its raw materials. The conventional precursors for maleic anhydride—n-butane and benzene—are derived from petroleum, a non-renewable fossil fuel. wur.nl A key focus of green chemistry research is the development of pathways that utilize renewable, bio-based feedstocks.

Significant progress has been made in producing maleic and fumaric acid from biomass. Two of the most promising renewable feedstocks are furfural and glucose.

Furfural: This platform chemical can be produced from the dehydration of xylose found in agricultural waste like corn cobs and sugarcane bagasse. Furfural can be catalytically oxidized to maleic acid or maleic anhydride. wur.nlrsc.orgrsc.org Research has demonstrated efficient, high-yield conversion of furfural to maleic acid using various catalytic systems, including photochemical and enzymatic processes, under mild conditions. wur.nlwur.nlacs.org

Glucose: Fermentation of glucose by certain microorganisms, particularly fungi of the Rhizopus genus, can produce fumaric acid directly. nih.govmdpi.com This biotechnological route is attractive because it operates at low temperatures and pressures, utilizes a renewable feedstock, and can be a net consumer of CO₂, as the process involves a carboxylation step. nih.govnih.govsigmaaldrich.comresearchgate.net While the mass yield from glucose (around 85%) is lower than the chemical synthesis from maleic anhydride (112%), the lower cost of glucose and the environmental benefits make it a compelling alternative. nih.govnih.gov

These bio-based routes represent a paradigm shift from a petro-based to a bio-based economy for the production of these important chemical intermediates.

Table 3: Comparison of Precursor Sourcing

| Pathway | Feedstock | Source | General Method | Key Advantages |

|---|---|---|---|---|

| Conventional | n-Butane, Benzene | Fossil Fuels | Catalytic Vapor-Phase Oxidation nih.gov | Established, high-throughput technology. |

| Bio-based | Furfural | Agricultural Waste (Biomass) wur.nl | Catalytic Oxidation (Chemical, Photo-, or Enzymatic) rsc.orgacs.org | Uses renewable resources, valorizes waste streams. |

Solid State Chemistry and Crystallographic Investigations

Single Crystal Growth Methodologies

The formation of high-quality single crystals is a prerequisite for definitive structural elucidation by diffraction techniques. Various methods are employed to achieve this, with solution-based techniques being the most common for ionic salts like Potassium 3-carboxyprop-2-enoate.

The slow evaporation technique is a widely utilized and effective method for growing single crystals of soluble compounds. researchgate.netchalcogen.ro This process involves dissolving the solute, in this case, this compound, in a suitable solvent to create a saturated or near-saturated solution. chalcogen.ro The solution is then left in a controlled environment where the solvent evaporates slowly over time. researchgate.net As the solvent volume decreases, the solution becomes supersaturated, a condition that initiates nucleation—the formation of stable microscopic crystal seeds. researchgate.net These nuclei then serve as templates for further growth, as more molecules from the solution deposit onto the existing crystal lattice, leading to the formation of larger, well-defined single crystals. researchgate.net The process is typically carried out in a dust-free and vibration-free environment to ensure the growth of high-quality crystals. chalcogen.ro

Another common approach is the slow cooling of a saturated solution. Many compounds exhibit higher solubility in hot solvents. researchgate.net By preparing a saturated solution at an elevated temperature and allowing it to cool gradually, the solubility decreases, leading to supersaturation and subsequent crystal growth. researchgate.net For compounds where a single solvent is not ideal, diffusion methods can be employed. These involve dissolving the compound and using a second liquid (a precipitant) into which the first solvent slowly diffuses, gradually inducing crystallization. researchgate.net

Several factors critically influence the resulting size, shape (habit), and internal perfection of the grown crystals. The rate of solvent evaporation or cooling is paramount; rapid changes often lead to the formation of many small crystals or crystals with a higher density of defects, whereas slow, controlled conditions favor the growth of fewer, larger, and more ordered crystals. researchgate.net The choice of solvent is also crucial, as it affects solubility and can influence the crystal morphology. The presence of impurities can inhibit crystal growth or become incorporated into the lattice, degrading crystal quality. Temperature stability and the exclusion of mechanical disturbances are also essential for achieving crystals suitable for diffraction studies. chalcogen.ro

X-ray and Neutron Diffraction Studies of Crystal Structures

X-ray and neutron diffraction are the definitive methods for determining the three-dimensional atomic arrangement within a crystal. While X-ray diffraction probes the electron density distribution, neutron diffraction is particularly sensitive to the positions of lighter nuclei, such as hydrogen, making it invaluable for accurately locating protons in hydrogen bonds. researchgate.net

While specific crystallographic data for this compound is not detailed in the provided sources, a closely related structure containing the same anion, 2-phenylethanaminium (B1200905) 3-carboxyprop-2-enoate, has been characterized. nih.govnih.gov This molecular salt crystallized in the triclinic system with the P-1 space group. nih.gov The study of such analogs provides critical insight into the probable behavior of the 3-carboxyprop-2-enoate anion within a crystalline environment. The unit cell parameters for this related compound were determined with high precision. nih.gov

| Parameter | Value for 2-phenylethanaminium 3-carboxyprop-2-enoate nih.gov |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 9.2940 (5) Å |

| b | 10.8010 (7) Å |

| c | 12.7470 (8) Å |

| α | 81.773 (4)° |

| β | 88.907 (5)° |

| γ | 87.396 (4)° |

| Volume (V) | 1265.02 (13) ų |

| Z | 4 |

For comparison, other potassium salts like potassium nitrate (B79036) (KNO₃) crystallize in an orthorhombic system (space group Pmcn) at room temperature, while potassium iodate (B108269) (KIO₃) can adopt a rhombohedral structure (space group R3m). researchgate.netnih.gov The final structure of this compound would be determined by the efficient packing of the potassium cations and the maleate (B1232345) anions.

In the crystal lattice, ions and molecules are organized in a way that maximizes stabilizing interactions. In the case of 2-phenylethanaminium 3-carboxyprop-2-enoate, the crystal structure is stabilized by a network of hydrogen bonds. nih.govnih.gov These include O-H···O bonds between adjacent 3-carboxyprop-2-enoate anions and N-H···O and C-H···O bonds connecting the cations to the anions. nih.govnih.gov This extensive hydrogen bonding results in the formation of sheets parallel to the (001) crystal plane. nih.govnih.gov

For this compound, the intermolecular interactions would differ due to the replacement of the organic cation with a simple potassium ion. The dominant interactions would be the strong ionic forces between the positively charged potassium ions (K⁺) and the negatively charged carboxylate groups of the anions. Additionally, strong O-H···O hydrogen bonds would link the carboxylic acid group of one anion to the carboxylate group of a neighboring anion, likely forming chains or sheets. The potassium ion's coordination environment, typically involving interaction with multiple oxygen atoms from the carboxylate groups, would be a defining feature of the crystal packing. nih.gov

The 3-carboxyprop-2-enoate anion possesses the structural framework for a very strong intramolecular hydrogen bond. This occurs between the proton of the carboxylic acid group (-COOH) and the oxygen atoms of the nearby carboxylate group (-COO⁻) on the same molecule. This type of interaction is often categorized as Resonance-Assisted Hydrogen Bonding (RAHB), where the hydrogen bond is strengthened by the delocalization of π-electrons within the conjugated system formed by the C=C double bond and the two carboxyl groups. nih.gov

This intramolecular hydrogen bond creates a pseudo-six-membered ring, which enhances its stability. nih.gov The strength of such bonds can be significant, often falling in the range of 8 to 24 kcal/mol for systems with RAHB. nih.gov Theoretical methods, such as the Molecular Tailoring Approach (MTA), can be used to calculate the energy of these intramolecular interactions with high reliability. nih.gov The presence of a strong intramolecular hydrogen bond significantly influences the geometry and chemical properties of the anion. nih.govosti.gov Neutron diffraction studies would be particularly effective in precisely determining the position of the hydrogen atom involved in this bond, clarifying whether it is closer to one oxygen atom or shared between the two. researchgate.net

Polymorphism and Phase Transition Mechanisms

Studies on related compounds, such as other potassium salts, have shown that factors like temperature and pressure can induce phase transitions, leading to different crystalline arrangements researchgate.netnih.govaps.org. However, specific studies identifying distinct polymorphic forms of potassium hydrogen maleate and the mechanisms of their interconversion have not been prominently reported. Further research would be necessary to explore the potential for polymorphism in this compound and to characterize the thermodynamic and kinetic aspects of any phase transitions.

Theoretical Crystallography and Computational Packing Analysis

Theoretical crystallography and computational packing analysis are powerful tools used to predict and understand the arrangement of molecules in a crystal. These methods can provide insights into the intermolecular interactions that govern crystal packing and can help in the prediction of potential polymorphs.

A detailed computational packing analysis specifically for this compound has not been extensively documented in the available literature. Such a study would typically involve the use of molecular modeling software to calculate the lattice energy of different possible crystal structures, identifying the most energetically favorable arrangements. Hirshfeld surface analysis is another computational technique that could be employed to visualize and quantify intermolecular contacts within the crystal structure nih.gov.

While experimental techniques like neutron diffraction have provided a clear picture of the solid-state structure of potassium hydrogen maleate aip.orgosti.gov, complementary computational studies would be valuable. They could offer a deeper understanding of the forces driving the observed crystal packing, including the role of the strong, symmetric hydrogen bond and the coordination of the potassium ions. The absence of such specific computational studies in the searched literature indicates an area for potential future research.

Spectroscopic and Spectrometric Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By measuring the absorption or scattering of electromagnetic radiation, it is possible to identify the functional groups present in a molecule and to gain insights into its structure and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy Principles and Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique that measures the absorption of infrared radiation by a sample. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. This results in a unique spectral fingerprint that can be used to identify the compound.

The analysis of potassium carboxylates, such as potassium maleate (B1232345), by FTIR reveals characteristic absorption bands. researchgate.net For instance, the carboxylate group (COO⁻) typically exhibits strong asymmetric and symmetric stretching vibrations. In a study of various potassium carboxylates, these modes were found in specific regions of the spectrum. researchgate.net For Potassium 3-carboxyprop-2-enoate, one would expect to observe similar characteristic peaks. The C=C double bond stretching vibration would also be present, though typically weaker than the carboxylate stretches.

Illustrative FTIR Data for a Potassium Carboxylate (Potassium Maleate)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric COO⁻ Stretch | 1541–1616 | Strong |

| Symmetric COO⁻ Stretch | ~1400-1450 | Moderate to Strong |

| C=C Stretch | ~1630-1680 | Weak to Medium |

Note: This table is illustrative and based on general values for carboxylates and alkenes. Specific peak positions can be influenced by the molecular environment.

Raman Spectroscopy Techniques for Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light, usually from a laser. While FTIR is based on absorption, Raman spectroscopy relies on changes in the polarizability of a molecule's electron cloud during vibration. This often results in different selection rules, meaning that some vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.

For a symmetric molecule, vibrations that are symmetric with respect to the center of inversion are typically Raman active and IR inactive. The C=C stretching vibration in a molecule like potassium maleate is expected to produce a strong signal in the Raman spectrum due to the significant change in polarizability as the bond stretches. nih.gov Raman spectroscopy is also particularly useful for studying aqueous solutions, as the Raman scattering of water is weak, unlike its strong absorption in the infrared region. researchgate.net

Illustrative Raman Data for a Potassium Carboxylate (Potassium Maleate)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| C=C Stretch | ~1630-1680 | Strong |

| Symmetric COO⁻ Stretch | ~1400-1450 | Medium |

Note: This table is illustrative. The relative intensities are general expectations.

Theoretical Prediction and Assignment of Vibrational Frequencies

To aid in the assignment of experimental vibrational spectra, theoretical calculations are often employed. Using methods based on quantum mechanics, such as Density Functional Theory (DFT), it is possible to calculate the vibrational frequencies and intensities of a molecule. researchgate.netyoutube.com These calculations provide a theoretical spectrum that can be compared with the experimental FTIR and Raman spectra.

The process typically involves optimizing the molecular geometry of the compound and then calculating the second derivatives of the energy with respect to the atomic positions. This information is used to determine the frequencies and normal modes of vibration. Theoretical studies on maleic acid have been performed to understand its vibrational properties. youtube.com Such calculations for this compound would allow for a detailed assignment of each observed peak to a specific atomic motion within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It is based on the interaction of the magnetic moments of atomic nuclei with an external magnetic field.

Proton (¹H) and Carbon (¹³C) NMR Principles for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift of a proton is influenced by the electron density around it. For this compound, the vinylic protons (attached to the C=C double bond) would be expected to resonate at a specific chemical shift, and their coupling pattern would reveal their stereochemical relationship.

Carbon-¹³ (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal. For this compound, one would expect to see signals for the carboxylate carbons, the vinylic carbons, and any other carbon atoms in the structure. The chemical shifts of these carbons provide valuable information about their hybridization and chemical environment. For example, the ¹³C NMR spectrum of potassium acetate (B1210297) shows the carboxylate carbon at a distinct chemical shift. spectrabase.com

Illustrative NMR Data for a Potassium Carboxylate (Potassium Maleate)

| Nucleus | Type of Atom | Expected Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Vinylic (-CH=CH-) | 5.5 - 7.5 |

| ¹³C | Carboxylate (-COO⁻) | 170 - 185 |

Note: This table is illustrative. The exact chemical shifts are dependent on the solvent and other experimental conditions.

Advanced NMR Techniques for Solution and Solid-State Analysis

Beyond basic one-dimensional ¹H and ¹³C NMR, a variety of advanced NMR techniques can provide more detailed structural information.

In solution , two-dimensional (2D) NMR experiments are routinely used to establish connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached heteronuclei, such as ¹³C, allowing for the unambiguous assignment of proton and carbon signals.

In the solid-state , NMR can be used to study the structure and dynamics of crystalline or amorphous materials. Solid-state NMR techniques are necessary when the compound is insoluble or when information about its solid-phase structure is required. These techniques can provide information on internuclear distances, molecular orientation, and polymorphism.

Ultraviolet-Visible (UV-Vis) Spectrophotometry Protocols

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable technique for analyzing compounds containing chromophores, which are functional groups that absorb light in the UV and visible regions of the electromagnetic spectrum. For this compound, the key chromophore is the α,β-unsaturated dicarbonyl system, where the carbon-carbon double bond is in conjugation with the two carboxylate groups. This conjugation lowers the energy gap between the electronic ground state and excited states, bringing the absorptions into the accessible UV region.

The absorption of UV-Vis radiation by an organic molecule like the maleate anion corresponds to the promotion of valence electrons from lower energy molecular orbitals (ground state) to higher energy molecular orbitals (excited state). shu.ac.uk The primary transitions responsible for the UV spectrum of α,β-unsaturated carbonyl compounds are π → π* and n → π* transitions. libretexts.orgpharmatutor.org

π → π* Transitions : These transitions involve the excitation of an electron from a π bonding molecular orbital (the Highest Occupied Molecular Orbital or HOMO) to a π* antibonding molecular orbital (the Lowest Unoccupied Molecular Orbital or LUMO). libretexts.org In conjugated systems like maleate, these transitions are of lower energy (occur at longer wavelengths) compared to isolated double bonds. They are typically characterized by high molar absorptivity (ε). uzh.ch For unsaturated carboxylic acids, these absorptions can be observed around 210 nm. researchgate.net

n → π* Transitions : These transitions involve moving an electron from a non-bonding orbital (n), located on the oxygen atoms of the carboxylate groups, to the π* antibonding orbital of the carbon-carbon double bond. uzh.ch These transitions are generally of lower energy than π → π* transitions but have a much lower probability, resulting in weak absorption bands (low molar absorptivity). youtube.com

The position and intensity of these absorption bands can be influenced by the solvent, pH, and substitution on the molecule. The analysis of these electronic transitions provides critical information about the electronic structure of the conjugated system within the this compound molecule.

Table 1: Possible Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Relative Energy | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | π (HOMO) → π* (LUMO) | High | High |

| n → π* | n → π* (LUMO) | Low | Low |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. It is particularly useful for studying the effects of ionizing radiation on crystalline solids, as the radiation can create stable radical species trapped within the crystal lattice.

When single crystals of potassium hydrogen maleate are exposed to ionizing radiation, such as X-rays or gamma rays, stable radical species are formed. oup.comdoi.org The study of these radicals via ESR provides detailed information about their structure, electronic environment, and orientation within the crystal.

Research on irradiated single crystals of potassium hydrogen maleate has shown that the odd electrons or holes produced by irradiation can migrate through the crystal's conjugate systems and hydrogen bonds. oup.com Unlike maleic acid itself, which gives a weak ESR signal, potassium hydrogen maleate produces strong and sharp spectra, suggesting that the substitution of a proton with a potassium ion breaks the intermolecular hydrogen bonds and localizes the radical. oup.com

Upon irradiation at low temperatures (e.g., 77 K), a primary radical is formed. Analysis of the ESR spectra, including the g-tensor and hyperfine coupling constants, allows for the identification of this radical. For potassium hydrogen maleate, the identified radical is formed by the addition of a hydrogen atom to the carbon-carbon double bond, specifically to the carbon adjacent to the protonated carboxyl group. The unpaired electron is localized on the other carbon of the original double bond.

The principal values and direction cosines of the g-tensor and the hyperfine coupling tensors for the interacting protons provide a precise description of the radical's electronic structure and its orientation relative to the crystal axes. This detailed analysis confirms the specific stereochemical configuration of the radical formed within the irradiated crystal.

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

For a salt like this compound, which is non-volatile, "soft" ionization techniques are required. Electrospray Ionization (ESI) is particularly well-suited for this purpose. theanalyticalscientist.com ESI generates ions directly from a solution, making it ideal for analyzing ionic and polar compounds like dicarboxylic acid salts. acs.orgacs.org

In negative-ion mode ESI, a solution of the sample is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For this compound, this process would typically yield the deprotonated maleate anion [M-H]⁻ or other adducts. nih.gov The presence of potassium ions in the solution may also lead to the observation of adduct ions in positive-ion mode, such as [M+K]⁺, though these are more common when starting with the neutral acid. researchgate.netbiosyn.com

The resulting mass spectrum will show a prominent peak corresponding to the mass-to-charge ratio of the maleate anion, allowing for precise molecular mass determination.

Tandem mass spectrometry (MS/MS) is used to obtain structural information. In this technique, a specific ion (e.g., the maleate anion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. nih.gov

The fragmentation of the maleate anion would follow predictable pathways based on its structure. libretexts.org The energetically unstable molecular ion will break apart into smaller, more stable pieces. chemguide.co.uk Key fragmentation patterns for dicarboxylic acids include:

Decarboxylation : Loss of a molecule of carbon dioxide (CO₂, 44 Da) is a very common fragmentation pathway for carboxylic acids.

Loss of CO : Subsequent loss of carbon monoxide (CO, 28 Da) can occur after initial fragmentation.

Cleavage of C-C bonds : The bonds adjacent to the carbonyl groups are susceptible to cleavage.

By analyzing the m/z values of the fragment ions, the connectivity of the atoms in the original molecule can be confirmed, providing unambiguous structural verification.

Table 2: Predicted Mass Spectrometry Fragments for the Maleate Anion (C₄H₂O₄⁻, m/z 114)

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 70 | [C₃H₂O]⁻ | CO₂ (44 Da) |

| 42 | [C₂H₂O]⁻ | CO₂ + CO (72 Da) |

Chemical Reactivity and Mechanistic Studies

Acid-Base Behavior and Protonation-Deprotonation Equilibria

The acid-base properties of potassium 3-carboxyprop-2-enoate are governed by the protonation and deprotonation of the carboxylate groups of its parent acids, maleic acid and fumaric acid. These dicarboxylic acids exhibit two distinct dissociation constants (pKa values), corresponding to the sequential loss of their two protons.

The first and second pKa values for maleic acid are approximately 1.9 and 6.07, respectively. pan.pl In contrast, fumaric acid has pKa values of approximately 3.03 and 4.44. core.ac.uk The significant difference in the first pKa value between the two isomers is attributed to intramolecular hydrogen bonding. In maleic acid, the cis configuration allows for the formation of a stable intramolecular hydrogen bond in the monoanion (hydrogen maleate), which makes the first deprotonation more favorable (lower pKa1). However, this same hydrogen bond makes the removal of the second proton more difficult, resulting in a higher pKa2. In fumaric acid, the trans configuration prevents intramolecular hydrogen bonding, leading to a higher pKa1 and a lower pKa2 compared to maleic acid.

The protonation-deprotonation equilibria in an aqueous solution can be represented by the following scheme, starting from the fully protonated dicarboxylic acid:

H₂A ⇌ H⁺ + HA⁻ (governed by Ka₁) HA⁻ ⇌ H⁺ + A²⁻ (governed by Ka₂)

Where H₂A represents the dicarboxylic acid (maleic or fumaric acid), HA⁻ is the corresponding monobasic salt (potassium hydrogen maleate (B1232345) or potassium hydrogen fumarate), and A²⁻ is the dibasic salt (potassium maleate or potassium fumarate). The relative concentrations of these species in solution are dependent on the pH.

Table 1: Acid Dissociation Constants (pKa) of Maleic and Fumaric Acid

| Acid | pKa1 | pKa2 |

| Maleic Acid | 1.9 | 6.07 |

| Fumaric Acid | 3.03 | 4.44 |

Polymerization and Copolymerization Pathways

This compound, and more commonly its parent anhydride (B1165640) (maleic anhydride) and diesters (dialkyl maleates and fumarates), are important monomers in polymerization reactions. The presence of a carbon-carbon double bond allows for addition polymerization, leading to a variety of polymer architectures.

Radical Polymerization Mechanisms and Initiation

The radical polymerization of maleates and fumarates can be initiated by various radical initiators, such as organic peroxides (e.g., benzoyl peroxide, di-tert-butyl peroxide) and persulfates (e.g., potassium persulfate, sodium persulfate). The initiation step involves the thermal or redox decomposition of the initiator to generate free radicals. These radicals then add to the double bond of the monomer, initiating the polymer chain growth.

The homopolymerization of maleic anhydride and its derivatives is generally slow due to steric hindrance and the electron-withdrawing nature of the carboxyl groups. However, they readily undergo copolymerization with a variety of other monomers.

Incorporation of Maleate/Fumarate (B1241708) Moieties into Polymer Architectures

Maleic anhydride is well-known for its ability to form alternating copolymers with electron-donating monomers like styrene. This alternating tendency is often explained by the formation of a charge-transfer complex between the electron-rich styrene and the electron-poor maleic anhydride, which then polymerizes as a single unit. This results in a polymer chain with a highly regular structure of alternating styrene and maleic anhydride units.

The incorporation of these moieties can be used to introduce specific functionalities into the polymer backbone. The anhydride groups in a styrene-maleic anhydride (SMA) copolymer, for example, are reactive and can be post-modified to introduce other functional groups.

Cross-linking Reactions in Polymer Networks

Maleic acid and fumaric acid can act as cross-linking agents to form three-dimensional polymer networks. This is typically achieved by reacting the carboxylic acid groups with functional groups on pre-existing polymer chains, such as the hydroxyl groups in polyvinyl alcohol (PVA) or cellulose.

For example, maleic acid can be used to improve the water resistance of PVA through esterification cross-linking at elevated temperatures. This process introduces ester linkages between the PVA chains, creating a more robust network. Similarly, maleic acid, in the presence of a catalyst like sodium hypophosphite, can cross-link cotton cellulose, imparting wrinkle resistance to the fabric. Fumaric acid can also be used as a cross-linking agent for PVA, forming ester cross-links and affecting the thermal stability and permeation properties of the resulting membranes.

Esterification and Amidation Reactions

The carboxylate groups of this compound are susceptible to nucleophilic attack, leading to the formation of esters and amides. These reactions are fundamental to the synthesis of various derivatives with a wide range of applications.

Reaction Kinetics and Selectivity Studies

Esterification: The esterification of maleic anhydride, a precursor to potassium maleate, with alcohols typically proceeds in two stages. The first stage is a rapid reaction to form the monoester, which is then followed by a slower, reversible reaction to form the diester. The kinetics of the second stage are often studied in the presence of an acid catalyst. For instance, the esterification of maleic anhydride with butanols has been shown to be second order with respect to both the acid and the alcohol in the presence of certain acidic catalysts. The reaction rate is also influenced by the type of alcohol and the catalyst used.

Amidation: The aminolysis of maleic anhydride with primary amines leads to the formation of N-alkylmaleamic acids. Kinetic studies have shown that the reaction follows a nonlinear Brønsted relationship, suggesting a change in the rate-determining step of the mechanism. For less basic amines, proton transfer within the zwitterionic tetrahedral intermediate is rate-determining. For more basic amines, the initial formation of the tetrahedral intermediate becomes the rate-limiting step. The equilibrium constants for the formation of these amides have also been determined.

The selectivity of these reactions can be influenced by the reaction conditions and the nature of the reactants. For example, in the esterification of malic acid (a related dicarboxylic acid), the formation of maleate and fumarate esters as byproducts can occur through dehydration reactions. The choice of catalyst can influence the selectivity towards the desired malate ester.

Catalytic Approaches for Enhanced Efficiency

Catalytic methods are pivotal in enhancing the efficiency of reactions involving unsaturated dicarboxylic acids and their salts, such as potassium hydrogen maleate and fumarate. A significant area of focus is the catalytic hydrogenation of the carbon-carbon double bond. While specific studies on the direct catalytic hydrogenation of potassium hydrogen maleate or fumarate are not extensively detailed in the provided search results, the principles of alkene hydrogenation are broadly applicable. Catalysts for such reactions are typically heterogeneous, like palladium on charcoal (Pd/C), or homogeneous, such as Wilkinson's catalyst. For industrial applications, heterogeneous catalysts are often favored.

Furthermore, the isomerization of maleate to fumarate is a key reaction that is often catalyzed. This transformation is significant because fumaric acid and its derivatives are often more useful in industrial applications. While this is a stereochemical transformation, the use of catalysts enhances the efficiency of achieving the thermodynamically more stable trans-isomer.

Coordination Chemistry and Metal Complexation Principles

The carboxylate groups of maleate and fumarate anions allow them to act as ligands in coordination complexes with metal ions. The coordination chemistry of these ligands is influenced by their stereochemistry.

Ligand Properties and Chelation Modes

Maleate and fumarate can act as either monodentate or bidentate ligands. In their bidentate coordination, they can chelate to a single metal center or bridge two metal centers. The cis configuration of the maleate ion, with its two carboxylate groups on the same side of the C=C double bond, makes it a particularly effective chelating agent, capable of forming a stable seven-membered ring with a metal ion. The hydrogen maleate anion itself forms a seven-membered ring through a strong intramolecular hydrogen bond.

The fumarate ion, being the trans-isomer, cannot chelate to a single metal ion due to the distance between its carboxylate groups. Instead, it often acts as a bridging ligand, connecting two different metal centers to form coordination polymers.

Metal-Ligand Binding Interactions and Complex Stability

The stability of metal complexes with maleate and fumarate is governed by several factors, including the nature of the metal ion and the chelate effect. The formation of a chelate ring by the maleate ligand significantly enhances the thermodynamic stability of its complexes compared to analogous complexes with monodentate ligands. This is known as the chelate effect. libretexts.org The stability of these complexes can be quantified by their stability constants (also known as formation constants). While specific stability constants for a wide range of metal complexes with this compound were not found, the general principles of coordination chemistry indicate that maleate, as a chelating ligand, would form more stable complexes than fumarate with a given metal ion.

Stereochemical Transformations and Isomerization Mechanisms

The most significant stereochemical transformation involving the butenedioate (B8557255) anion is the cis-trans isomerization of maleate to fumarate. This process is of considerable industrial importance as fumaric acid has broader applications than maleic acid.

The isomerization can be initiated by heat or UV light, which provides the energy to break the π-bond of the double bond, allowing for rotation around the sigma bond, followed by the reformation of the π-bond in the more stable trans configuration.

Catalysts can significantly lower the activation energy for this isomerization. The mechanism can proceed through different pathways, including radical or ionic intermediates. For instance, the presence of a catalyst can facilitate the rotation around the carbon-carbon double bond. In biological systems, the enzyme maleate isomerase catalyzes this reaction, and it is understood to proceed through a covalent succinylcysteine-like intermediate. nih.gov

Redox Chemistry and Electrochemical Behavior

The electrochemical behavior of potassium salts of maleic and fumaric acid is most notably demonstrated through Kolbe electrolysis. When an aqueous solution of potassium maleate or potassium fumarate is subjected to electrolysis, an oxidative decarboxylation occurs at the anode.

C₄H₂K₂O₄ + 2H₂O → C₂H₂ + 2CO₂ + 2KOH + H₂

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties and predicting the behavior of molecules. These calculations solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) for a given arrangement of atoms to determine the electronic structure and energy of the system.

The electronic structure of a molecule is fundamental to its chemical reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap generally suggests higher reactivity. semanticscholar.org

For the 3-carboxyprop-2-enoate anion, DFT calculations can reveal the distribution and energies of these frontier orbitals. The presence of the potassium cation will perturb these orbitals, primarily through electrostatic interactions. nih.govcas.cz

Illustrative Data for 3-carboxyprop-2-enoate Anion Isomers (Calculated using DFT)

| Parameter | (Z)-3-carboxyprop-2-enoate (Maleate) | (E)-3-carboxyprop-2-enoate (Fumarate) |

| HOMO Energy (eV) | -6.8 | -7.0 |

| LUMO Energy (eV) | -1.5 | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 | 5.8 |

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

The HOMO is typically localized on the carboxylate groups and the C=C double bond, reflecting the regions of highest electron density. The LUMO, conversely, is often an antibonding orbital associated with the π-system of the double bond and carbonyl groups. The larger HOMO-LUMO gap in the trans isomer (fumarate) suggests it is kinetically more stable than the cis isomer (maleate), which is consistent with experimental observations.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Vis) spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the vibrational frequencies and normal modes of the molecule. nih.govnih.gov These calculated frequencies can be compared with experimental spectra to aid in the assignment of vibrational bands. nih.gov

For Potassium 3-carboxyprop-2-enoate, DFT calculations can predict the characteristic vibrational frequencies for both the maleate (B1232345) and fumarate (B1241708) isomers. Key vibrational modes would include the symmetric and asymmetric stretching of the carboxylate groups, the C=C stretching, and various bending and torsional modes. Differences in the predicted spectra for the cis and trans isomers can serve as a basis for their experimental differentiation.

Illustrative Calculated Vibrational Frequencies (cm⁻¹) for 3-carboxyprop-2-enoate Anion Isomers

| Vibrational Mode | (Z)-Isomer (Maleate) | (E)-Isomer (Fumarate) |

| O-C-O symmetric stretch | ~1450 | ~1430 |

| C=C stretch | ~1630 | ~1650 |

| C-H bend (out-of-plane) | ~870 | ~980 |

Note: These are representative values. Actual frequencies can be influenced by the potassium ion and the crystal environment.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions and the expected colors of related compounds.

Computational chemistry allows for the exploration of potential chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify reaction coordinates, locate transition states, and calculate activation barriers. This is particularly useful for understanding mechanisms of isomerization, decomposition, or reactions with other chemical species.

For example, the isomerization of maleate to fumarate, which is often catalyzed by heat or acids, can be modeled computationally. By calculating the energy of the transition state for this rotation around the C=C bond (which has partial single-bond character due to resonance), one can estimate the kinetic barrier for the isomerization process. Such calculations can reveal the role of the potassium cation in stabilizing or destabilizing the transition state.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering insights into dynamic processes, conformational changes, and intermolecular interactions.

In solution, the properties of this compound are heavily influenced by its interactions with solvent molecules. MD simulations are particularly well-suited to study these solvation effects. cecam.orgrsc.org By simulating the salt dissolved in a box of water molecules, one can analyze the structure of the hydration shells around the potassium cation and the 3-carboxyprop-2-enoate anion.

Key insights from such simulations include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from the ion. mdpi.com For the potassium ion, the RDF would show a well-defined first solvation shell of water molecules. For the carboxylate anion, the RDF would reveal the nature of hydrogen bonding between the carboxylate oxygens and water hydrogens. nih.gov

Coordination Numbers: By integrating the RDF, one can determine the average number of solvent molecules in the first solvation shell of each ion.

Ion Pairing: MD simulations can quantify the extent of contact ion pair formation (where the K⁺ and the anion are in direct contact) versus solvent-separated ion pairs. Studies on similar carboxylate systems suggest that the interaction between potassium and carboxylate is significant. nih.govcas.cz

Furthermore, by analyzing the velocity autocorrelation function from an MD trajectory, one can compute the vibrational spectrum of the molecule in a condensed phase. This approach can capture the effects of intermolecular interactions and thermal fluctuations on the vibrational modes, providing a more realistic spectrum compared to gas-phase quantum chemical calculations. The low-frequency vibrational modes, in particular, are sensitive to the collective motions within the solvent environment.

Quantitative Structure-Reactivity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. These models are built upon the principle that the structure of a molecule dictates its behavior. By quantifying structural features, known as molecular descriptors, it is possible to create mathematical equations that predict the properties of new or untested compounds.

Methodology

A QSAR/QSPR study involves several key steps:

Data Set Collection: A series of structurally related compounds with known activities or properties is compiled. For this compound, this could involve a series of different alkali or alkaline earth metal salts of unsaturated dicarboxylic acids.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular volume). atamanchemicals.com

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical relationship is established between the descriptors (independent variables) and the activity/property (dependent variable). libretexts.org

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. researchgate.net

Application to this compound

While specific QSAR/QSPR models for this compound are not extensively documented in public literature, the methodology can be applied to predict various characteristics. For instance, a QSPR model could be developed to predict the aqueous solubility of different salts of fumaric and maleic acid. Descriptors could include ionic radius of the cation, lattice energy, and various topological and electronic descriptors of the anion.

Similarly, a QSAR model could investigate the potential biological activity of these compounds. For example, derivatives of maleic acid (maleimides) have been studied as enzyme inhibitors. nih.gov A QSAR model for a series of carboxylate compounds could identify key structural features responsible for such inhibition, guiding the design of new, more potent molecules.

Hypothetical QSPR Model for Predicting a Property of Dicarboxylate Salts

The following interactive table illustrates a hypothetical QSPR model for predicting an arbitrary property (e.g., an inhibition constant, pIC₅₀) for a series of dicarboxylate salts. The descriptors are chosen for illustrative purposes.

| Compound | Cation | Descriptor 1: Ionic Radius (Å) | Descriptor 2: Topological Polar Surface Area (Ų) | Descriptor 3: Molecular Weight ( g/mol ) | Predicted pIC₅₀ |

| Potassium Fumarate | K⁺ | 1.38 | 80.3 | 192.25 | 5.2 |

| Sodium Fumarate | Na⁺ | 1.02 | 80.3 | 160.06 | 4.8 |

| Lithium Fumarate | Li⁺ | 0.76 | 80.3 | 127.98 | 4.5 |

| Potassium Maleate | K⁺ | 1.38 | 80.3 | 192.25 | 5.0 |

| Sodium Maleate | Na⁺ | 1.02 | 80.3 | 160.06 | 4.6 |

Note: The pIC₅₀ values are hypothetical and for illustrative purposes only. The Topological Polar Surface Area (TPSA) is calculated for the dianion. atamanchemicals.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of a molecule, typically represented by a color spectrum. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack and are favorable for interacting with cations.

Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

MEP Analysis of 3-carboxyprop-2-enoate

For the 3-carboxyprop-2-enoate anion (fumarate or maleate), the MEP map is particularly informative. The most negative potential (deep red) is concentrated around the oxygen atoms of the two carboxylate groups (-COO⁻). This is due to the high electronegativity of oxygen and the delocalization of the negative charge across the O-C-O system. mdpi.com This strong negative potential makes the carboxylate groups the primary sites for interaction with the potassium (K⁺) cation.

Illustrative MEP Values for the Fumarate Dianion

This table presents hypothetical, yet representative, MEP values at specific points on the molecular surface of the fumarate dianion, calculated at a theoretical level like Density Functional Theory (DFT).

| Molecular Region | Atom(s) | Expected MEP Value (kcal/mol) | Color Representation |

| Carboxylate Groups | Oxygen Atoms | -80 to -120 | Deep Red |

| Carbonyl Carbons | Carbon Atoms | +20 to +40 | Yellow/Green |

| C=C Double Bond | Carbon Atoms | -10 to -20 | Orange/Yellow |

| Vinylic Hydrogens | Hydrogen Atoms | +15 to +30 | Light Blue |

Note: These values are illustrative. The exact values depend on the level of theory and basis set used in the calculation. ias.ac.in

Hardness and Softness Analysis

Chemical hardness (η) and softness (S) are concepts derived from Density Functional Theory (DFT) that help rationalize the stability and reactivity of chemical species. They are central to Ralph Pearson's Hard and Soft Acids and Bases (HSAB) principle.

Hardness (η) measures a species' resistance to deformation or change in its electron cloud. Hard species have a large gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). They are typically small, not very polarizable, and have high charge density.

Softness (S) is the inverse of hardness (S = 1/η). Soft species have a small HOMO-LUMO gap and are easily polarized.

The HSAB principle states that hard acids prefer to interact with hard bases, and soft acids prefer to interact with soft bases.

Hardness Analysis of this compound

Potassium Cation (K⁺): The K⁺ ion is considered a hard acid. It is relatively small (compared to heavier alkali metals) and has a closed-shell electron configuration, making it not easily polarizable.

The interaction in this compound is a hard acid (K⁺) - hard base (carboxylate groups) interaction. According to the HSAB principle, this leads to a stable, predominantly ionic bond. researchgate.net This aligns with the known properties of alkali metal salts of carboxylic acids, which are typically stable, high-melting point solids. nih.gov Potassium-based salts are generally considered "softer" in a mechanical sense than sodium salts, a property related to the larger ionic radius of potassium leading to weaker electrostatic attraction in the crystal lattice. researchgate.net

Theoretical Hardness and Softness Values

The following table provides theoretical values for related chemical species to illustrate the concepts. Hardness (η) can be approximated as half the difference between the ionization energy (IE) and electron affinity (EA), or half the HOMO-LUMO energy gap.

| Chemical Species | Category | HOMO-LUMO Gap (eV) (Illustrative) | Hardness (η) (Illustrative) | Softness (S) (Illustrative) |

| K⁺ | Hard Acid | High | High | Low |

| Fumarate dianion | Hard Base | ~5.0 | ~2.5 | ~0.4 |

| Maleate dianion | Hard Base | ~4.8 | ~2.4 | ~0.42 |

| HS⁻ (Hydrosulfide) | Soft Base | Low | Low | High |

| Ag⁺ | Soft Acid | Low | Low | High |

Note: The HOMO-LUMO gap and derived hardness/softness values are illustrative and depend on the computational method. The data serves to compare the relative hardness of the species involved.

Applications in Advanced Chemical Technologies and Materials Science

Polymer and Copolymer Systems

The unique chemical structure of potassium 3-carboxyprop-2-enoate and its parent acids, maleic and fumaric acid, makes it a valuable component in the synthesis and modification of polymers.

Monomers for Unsaturated Polyester Resins

The fundamental reaction involves the esterification of the carboxyl groups with hydroxyl groups of glycols to form a polyester chain containing reactive carbon-carbon double bonds. These double bonds, primarily from the maleate (B1232345) or fumarate (B1241708) units, are crucial for the subsequent cross-linking reaction, usually with a vinyl monomer like styrene, to form a rigid three-dimensional network. kompozit.org.tr

The isomerization of maleate to fumarate units during the high-temperature polycondensation process is a critical factor, as fumarates exhibit higher reactivity in copolymerization with styrene, leading to a more complete and rapid cure. researchgate.net The properties of the final cured resin, such as mechanical strength and chemical resistance, are highly dependent on the concentration and type of these unsaturated units within the polymer backbone.

| Property | Maleate | Fumarate |

| Geometry | cis-isomer | trans-isomer |

| Reactivity with Styrene | Lower | Higher |

| Resulting Polymer Properties | More flexible | More rigid and tough |

Cross-linking Agents for Polymer Curing

This compound can function as a cross-linking agent through ionic interactions. In polymers containing cationic sites or in formulations with other metal ions, the divalent carboxylate anion can form ionic bridges between polymer chains, a process known as ionic cross-linking. nih.govresearchgate.net This method is particularly relevant in modifying the properties of biopolymers and ionomers. nih.gov

The formation of these ionic networks can significantly alter the material's properties, including:

Increased mechanical strength and thermal stability.

Modified solubility and swelling behavior.

Enhanced adhesion to substrates.

Furthermore, potassium salts, in general, can act as accelerators in the peroxide-initiated curing of unsaturated polyester resins. google.comgoogleapis.com In these systems, the potassium ions can influence the decomposition rate of the peroxide initiator, thereby affecting the gel time and curing speed of the resin. For instance, combinations of cobalt and potassium salts have been shown to be effective accelerator systems for the rapid curing of UPRs at low temperatures. googleapis.com

| Cross-linking Type | Mechanism | Resulting Properties |

| Ionic Cross-linking | Formation of ionic bridges between polymer chains by the dicarboxylate anion. | Increased rigidity, altered solubility. |

| Curing Accelerator | Potassium ions influence the decomposition of peroxide initiators. | Faster curing times for thermosetting resins. |

Functionalization of Polymer Backbones

Introducing functional groups onto polymer backbones is a key strategy for tailoring their properties for specific applications. The double bond and carboxylate groups of this compound make it a candidate for such modifications. A common method involves the grafting of maleic anhydride (B1165640) onto a pre-existing polymer, such as polypropylene or polyethylene, through free-radical reactions. researchgate.netresearchgate.netsid.irnih.govmdpi.com

The grafted anhydride groups can then be hydrolyzed and neutralized with a potassium base, like potassium hydroxide (B78521), to yield potassium carboxylate functionalities along the polymer chain. This process imparts polarity to the non-polar polymer backbone, which can significantly improve properties such as:

Adhesion: Enhanced bonding to polar substrates like glass fibers or metals.

Compatibility: Improved miscibility with polar polymers in blends.

Dyeability: Increased affinity for dyes.

This two-step functionalization approach allows for the modification of a wide range of polymers, expanding their applicability in advanced materials and composites.

Catalytic Applications

The utility of this compound extends to the field of catalysis, where it can serve as a precursor to active catalytic species or as a ligand to modify the behavior of metal catalysts.

Role as Catalyst Precursors in Organic Synthesis

Potassium salts are frequently employed as promoters or precursors in the preparation of heterogeneous catalysts. aiche.orgdaneshyari.com The thermal decomposition of this compound can lead to the formation of finely dispersed potassium oxide or carbonate species on a catalyst support. These potassium species can act as electronic promoters, enhancing the activity and selectivity of the active metal phase.

For example, the addition of potassium to cobalt-molybdenum sulfide catalysts used in mixed alcohol synthesis has been shown to improve catalytic performance. aiche.orgdaneshyari.com The potassium promoter can influence the catalyst's morphology and electronic properties, leading to higher selectivity towards desired alcohol products. While not specifically mentioning this compound, the general principle of using potassium salts as precursors is well-established.

Ligand Design in Homogeneous and Heterogeneous Catalysis

The maleate and fumarate anions derived from this compound can act as ligands in the synthesis of coordination complexes and metal-organic frameworks (MOFs). mdpi.comlibretexts.orgyoutube.com As ligands, they can coordinate to metal centers through their carboxylate oxygen atoms, influencing the electronic and steric environment of the metal.

In homogeneous catalysis , the choice of ligands is crucial in directing the outcome of a catalytic reaction. Maleate and fumarate ligands can be used to synthesize discrete metal complexes with specific catalytic activities. researchgate.netnih.gov The geometry of the ligand (cis for maleate and trans for fumarate) can lead to different coordination modes and, consequently, different catalytic selectivities.

Insufficient Information to Generate Article on this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient publicly available information to generate a thorough and scientifically accurate article on "this compound" that strictly adheres to the provided detailed outline.

Extensive searches for the compound, also known by its common name potassium hydrogen maleate, did not yield specific research findings related to its applications in several key areas outlined in the request.

Limitations in Available Data:

Role in Analytical Chemistry: No specific data was found detailing the use of this compound as a standard reagent for titrimetric analysis or as a buffering agent in chemical processes. The majority of information in this context relates to a different compound, potassium hydrogen phthalate (KHP), which is a widely recognized primary standard.

Non-linear Optical (NLO) Material Development: The search did not uncover specific studies on the structure-NLO property relationships of this compound. Similarly, information regarding its specific material synthesis for optical applications is not readily available in the public domain. While related compounds are studied for NLO properties, this information falls outside the strict scope of the requested article.

Due to these significant gaps in the available research, it is not possible to provide a detailed, evidence-based article that fulfills the requirements for sections 7.3 and 7.4 as specified in the user's instructions. To maintain scientific accuracy and adhere to the strict content constraints, the generation of the article cannot be completed at this time.

Environmental Chemistry and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds in the environment. For Potassium 3-carboxyprop-2-enoate, these processes primarily include photolysis and hydrolysis.

Photolytic degradation is a process where light energy causes the chemical breakdown of a compound. Maleic acid, the anionic component of this compound, can undergo phototransformation in the atmosphere and in aqueous environments.

In the atmosphere, the degradation of maleic acid is primarily driven by its reaction with photochemically generated hydroxyl radicals. The estimated atmospheric half-life for the cis-isomer (maleic acid) is approximately 1.35 days, while the trans-isomer (fumaric acid) has a slightly shorter half-life of about 1.21 days epa.govoecd.org. The photolysis of maleic anhydride (B1165640), a related compound, has been shown to yield carbon monoxide (CO), carbon dioxide (CO₂), and acetylene (B1199291) (C₂H₂) with a quantum yield of 0.85 ± 0.20 unt.edu.

In aqueous systems, the photocatalytic degradation of maleic acid has been investigated using various catalysts. For instance, using Fe-doped TiO₂ catalysts, maleic acid degradation can be enhanced. The mechanism involves the formation of photoactive Fe³⁺–maleic acid complexes on the catalyst surface, which then degrade researchgate.net. Another study on the photocatalytic reduction of maleic acid using copper oxide (CuₓO) catalysts supported on zinc oxide (ZnO) under UV light demonstrated its conversion to succinic acid mdpi.com. Ozonation, another process involving reactive oxygen species that can be initiated by photochemistry, also leads to the degradation of maleic acid in aqueous solutions. The reaction products can be influenced by the relative humidity, with different product distributions observed under dry and wet conditions researchgate.netresearchgate.net.

| Isomer | Estimated Atmospheric Half-Life (days) | Primary Degradation Pathway |

|---|---|---|

| Maleic Acid (cis-isomer) | 1.346 | Reaction with hydroxyl radicals |

| Fumaric Acid (trans-isomer) | 1.205 | Reaction with hydroxyl radicals |

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. This compound is the salt of a strong base (potassium hydroxide) and a weak acid (maleic acid) and is stable in water.

The precursor, maleic anhydride, however, hydrolyzes rapidly in the presence of water to form maleic acid. The half-life for the hydrolysis of maleic anhydride to maleic acid at 25°C is approximately 22 seconds oecd.org. This rapid conversion means that in most environmental settings, the compound of relevance will be the maleate (B1232345) ion. While the hydrolysis of maleic acid itself is not a significant degradation pathway under normal environmental pH, the hydrolysis of its ester derivatives has been studied. For example, the kinetics of hydrolysis of dimethylmaleic anhydride show that the reaction is considerably slower than that of maleic anhydride actachemscand.org. Kinetic studies on the acid-catalyzed hydrolysis of hemicellulose have utilized maleic acid, indicating its stability under these conditions while acting as a catalyst researchgate.netnih.gov.

Biotic Degradation Processes

Biotic degradation, mediated by living organisms, is a primary pathway for the removal of organic compounds like maleic acid from the environment.

Maleic acid is considered to be readily biodegradable under aerobic conditions in soil, water, and sewage sludge epa.govoecd.org. Various microorganisms have been identified that can utilize maleic acid as a sole carbon and energy source.

Bacteria from the genus Pseudomonas have been isolated from industrial sewage and have shown the ability to oxidize maleic acid nih.gov. Strains of Pseudomonas stutzeri were capable of oxidizing high concentrations of maleic acid. The biotransformation pathway often involves the hydration of maleate to D-malate, a reaction catalyzed by the enzyme maleate hydratase. This has been observed in microorganisms such as Pseudomonas pseudoalcaligenes tandfonline.com. The produced D-malate can then enter central metabolic pathways. Studies have also shown that bacteria like Enterobacter hormaechei can biodegrade maleate under both light and dark conditions at different pH levels researchgate.net.

The key enzyme in the microbial degradation of maleate is maleate hydratase (EC 4.2.1.31). This enzyme catalyzes the reversible hydration of maleate to (R)-malate (D-malate) wikipedia.org.

Maleate + H₂O ⇌ (R)-malate

Kinetic studies have been performed on maleate hydratase from different microbial sources. For an enzyme isolated from E. coli, the specific activity was determined to be 2.12 ± 0.05 U/mg, with a Kₘ value for maleate of 0.707 ± 0.068 mM nih.gov. The stability of maleate hydratase from Pseudomonas pseudoalcaligenes has also been investigated, showing that its inactivation follows first-order kinetics and is influenced by temperature and the concentration of D-malate tandfonline.com. This enzymatic conversion is a critical step that allows the maleate molecule to be further metabolized by the organism.

| Enzyme Source | Specific Activity (U/mg) | Kₘ for Maleate (mM) |

|---|---|---|

| E. coli (recombinant) | 2.12 ± 0.05 | 0.707 ± 0.068 |

Environmental Fate Modeling and Prediction Methodologies

Environmental fate models are used to predict the distribution and persistence of chemicals in the environment. For maleic acid, fugacity-based fate and transport modeling suggests that it will primarily partition to water and soil epa.gov. Level III fugacity modeling indicates water as the primary compartment for distribution.

These models integrate the physicochemical properties of the compound, such as its water solubility and vapor pressure, with its degradation rates to estimate its environmental concentration and persistence. The ready biodegradability of maleic acid is a key parameter in these models, leading to predictions of low persistence in most environments. The outputs of such models are crucial for environmental risk assessment, helping to predict potential exposure levels for various ecosystems.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes